Butyl levulinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBWNEKJSSLXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038800 | |
| Record name | Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste | |
| Record name | Pentanoic acid, 4-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 108.00 °C. @ 5.50 mm Hg | |
| Record name | Butyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oil and alcohol | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.977 | |
| Record name | Butyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2052-15-5 | |
| Record name | Butyl levulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl levulinate | |
| Source | DTP/NCI | |
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| Record name | Pentanoic acid, 4-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl 4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.495 | |
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| Record name | BUTYL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI56208RTB | |
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| Record name | Butyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies and Reaction Pathways for Butyl Levulinate
Esterification of Levulinic Acid with Butanol
The esterification of levulinic acid with n-butanol is the primary industrial and laboratory pathway for producing butyl levulinate. ub.eduacs.org This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of butanol, forming the ester and water as a byproduct. atamanchemicals.com The presence of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by butanol. researchgate.net The reaction can be catalyzed using either homogeneous or heterogeneous acid systems.
Homogeneous acid catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid mineral acid dissolved in the reaction mixture. researchgate.net While effective in promoting the reaction, this method presents challenges related to catalyst separation from the product mixture, reactor corrosion, and the generation of acidic waste streams that require neutralization. rsc.orgresearchgate.net
Conventional mineral acids are frequently used as homogeneous catalysts for the synthesis of levulinate esters. researchgate.net Sulfuric acid (H₂SO₄) is a common and effective catalyst for the production of this compound from levulinic acid and butanol. acs.orgatamanchemicals.com Other traditional homogeneous catalysts include hydrochloric acid (HCl) and p-toluenesulfonic acid. rsc.orgresearchgate.net These strong Brønsted acids readily donate protons to activate the levulinic acid for esterification. researchgate.net Studies have shown that using sulfuric acid can lead to high conversion rates and yields. scispace.comacs.org For instance, the direct synthesis of this compound from cellulose (B213188) in butanol catalyzed by sulfuric acid has been explored as a streamlined production method. acs.org
To maximize the yield of this compound in homogeneous catalysis, reaction conditions are carefully controlled. The reaction is reversible, so the removal of water is essential to shift the equilibrium towards the formation of the ester product. atamanchemicals.com
Key parameters that are optimized include:
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 100°C to 150°C, to ensure a reasonable reaction rate. atamanchemicals.com One specific process maintained the reaction temperature at 373.15 K (100°C). acs.org
Molar Ratio of Reactants: An excess of butanol is often used to further drive the reaction towards completion.
Water Removal: Continuous removal of the water byproduct is a critical optimization strategy. This is commonly achieved through azeotropic distillation, for which a Dean-Stark apparatus is often employed. atamanchemicals.com In some setups, an inert gas like nitrogen is bubbled through the mixture to carry away the water–n-butanol azeotrope. acs.org
Catalyst Concentration: The amount of acid catalyst is optimized to balance reaction speed with cost and post-reaction processing efforts.
To circumvent the drawbacks associated with homogeneous catalysts, significant research has focused on developing solid, heterogeneous acid catalysts. researchgate.netresearchgate.net These catalysts exist in a different phase from the reactants (solid catalyst in a liquid reaction mixture), which allows for easy separation by filtration after the reaction is complete. researchgate.net This simplifies product purification, minimizes corrosive waste, and enables the catalyst to be regenerated and reused over multiple cycles, aligning with the principles of green chemistry. rsc.orgresearchgate.net
A wide variety of solid materials with acidic properties have been investigated for the esterification of levulinic acid. The effectiveness of these catalysts often depends on factors such as their acid strength, the density and accessibility of acid sites, surface area, and structural stability. ub.edu
Common classes of solid acid catalysts include:
Ion-Exchange Resins: These are polymeric materials containing acidic functional groups, most commonly sulfonic acid (-SO₃H) groups. mdpi.comfrontiersin.org They are widely used due to their strong acidity and operational simplicity.
Zeolites: These are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. researchgate.netscilit.com Their catalytic activity for this reaction can vary significantly based on their framework type and silica-to-alumina ratio. Studies have shown a performance order of H-BEA > H-Y > H-ZSM-5 > H-MOR, with H-BEA achieving an 82.2% conversion of levulinic acid with 100% selectivity to this compound. researchgate.net
Metal Oxides: Certain metal oxides, particularly when nanostructured to increase surface area, exhibit acidic properties and can effectively catalyze the reaction. mdpi.com Titanium dioxide (TiO₂) nanoparticles, for example, have been successfully used, yielding 77.6% this compound under optimized conditions. mdpi.com
Other Materials: Other successful heterogeneous catalysts include sulfonated carbons, heteropolyacids supported on materials like clay or ZSM-5, and metal-organic frameworks (MOFs). researchgate.netresearchgate.netmdpi.com A catalyst of 20% (w/w) dodecatungestophosphoric acid (a heteropolyacid) on K10 clay showed 97% levulinic acid conversion with 100% selectivity. researchgate.net
The table below summarizes the performance of various heterogeneous catalysts in the synthesis of this compound.
| Catalyst | Reactant Molar Ratio (LA:Butanol) | Temperature (°C) | Reaction Time (h) | Levulinic Acid Conversion (%) | This compound Yield (%) | Reference |
| H-BEA Zeolite | 1:6 | 120 | 8 | 82.2 | - | researchgate.net |
| TiO₂ Nanoparticles | - | 120 | 8 | - | 77.6 | mdpi.com |
| 20% DTPA/K10 | 1:10 | 110 | 6 | 97 | 97 | researchgate.net |
| Amberlyst 15 | 1:4 | 124 | - | 97.03 | - | frontiersin.orgresearchgate.net |
| Amberlyst 15 | 1:10 | Reflux | 5 | - | 55 | utm.my |
| TNTs–SO₃H | 1:10 | 120 | 6 | 86.8 | 86.5 | rsc.org |
Table 1: Comparative performance of different heterogeneous catalysts for this compound synthesis. Note: '-' indicates data not provided in the source.
The Amberlyst series of ion-exchange resins, particularly Amberlyst 15, are among the most extensively studied solid acid catalysts for producing alkyl levulinates. frontiersin.org These are macroreticular polystyrene-based resins functionalized with sulfonic acid groups (-SO₃H), which provide strong Brønsted acidity similar to sulfuric acid but in a solid, reusable form. ub.edufrontiersin.org
Amberlyst 15 has proven to be a highly effective and robust catalyst for the esterification of levulinic acid with butanol. frontiersin.org Research using response surface methodology identified optimal conditions for using Amberlyst 15, achieving a levulinic acid conversion of 97.03% with a levulinic acid to n-butanol molar ratio of 1:4 at 124°C. researchgate.net However, other studies under different conditions, such as at reflux temperature for 5 hours with a 1:10 molar ratio, reported a lower yield of 55% for this compound, highlighting the strong influence of reaction parameters. utm.my Despite its effectiveness, some reports indicate that its performance can be surpassed by other novel catalysts under specific conditions. mdpi.com
Amberlite IR-120 is another sulfonic acid resin catalyst used for this type of reaction. researchgate.net It has been employed in kinetic studies for the esterification of levulinic acid with other alcohols, demonstrating the general applicability of these resins. researchgate.net The gel-type structure of resins like Amberlite IR-120 allows for high swelling, which can enhance the accessibility of reactants to the internal acid sites, contributing to good catalytic activity. frontiersin.org
Heterogeneous Acid Catalysis
Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites, Metal Oxides)
Metal-Organic Frameworks (MOFs) (e.g., MOF-74 derivatives)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. aub.edu.lb Their high surface area, tunable porosity, and exposed metal sites make them highly effective catalysts. aub.edu.lb The MOF-74 series, in particular, has been extensively studied for the esterification of levulinic acid. aub.edu.lbacs.org
In one study, a range of MOF-74 derivatives with different metal centers (including Zn, Cu, Mn, Ni, Co, and Mg) were synthesized solvothermally and evaluated. acs.orgacs.org The Zn-MOF-74 catalyst demonstrated superior performance, achieving a 96% conversion of levulinic acid to this compound at 120 °C with a catalyst loading of 5 wt % and a levulinic acid to n-butanol molar ratio of 1:7. acs.org The high activity of Zn-MOF-74 is attributed to the accessible Lewis acid sites of the metal centers. aub.edu.lb Furthermore, the catalyst showed excellent reusability, maintaining a high conversion rate of 91% even after five reaction cycles. acs.org Nanosized versions of these MOFs, including mixed-metal variants synthesized at room temperature, also showed comparable catalytic activities. acs.org To enhance catalyst recovery, Zn-MOF-74 was modified with magnetite (Fe₃O₄) nanoparticles, creating magnetic framework composites (MFCs) that retained high catalytic efficiency (around 94% conversion) and could be easily separated from the reaction mixture. acs.org
Mesoporous Silica (B1680970) and Alumino-silicates (e.g., Ti-KIT-6, KIT-5, MCM-41)
Mesoporous silica and alumino-silicates are valued as catalysts and catalyst supports due to their large surface areas, uniform pore structures, and thermal stability. ijarp.orginorgchemres.org Materials like MCM-41 and KIT-6 have been functionalized or incorporated with active metals to catalyze this compound synthesis.
For instance, titanium-incorporated mesoporous KIT-6 (Ti-KIT-6) molecular sieves have been successfully used for the alcoholysis of furfuryl alcohol with n-butanol to produce this compound. rsc.orgrsc.org These catalysts, prepared via a sol-gel method, possess high BET surface areas and highly ordered 3D porous networks. rsc.orgrsc.org The incorporation of titanium into the silica framework generates acid sites that are crucial for the reaction. rsc.org Among various Ti loadings, 100Ti-KIT-6 was found to be the most active, yielding 94% conversion of furfuryl alcohol with 100% selectivity towards this compound. rsc.orgresearchgate.net This catalyst demonstrated good reusability for up to five cycles without a significant loss in activity, confirming its heterogeneous nature. rsc.orgresearchgate.net Other mesoporous materials, such as Al-MCM-41, have also been employed in the esterification of levulinic acid. mdpi.com
Sulfonated Carbonaceous Materials
Sulfonated carbonaceous materials have emerged as a class of strong, water-tolerant solid acid catalysts. acs.orgnih.gov These materials are typically prepared by the incomplete carbonization of carbohydrates (like glucose) or other organic precursors, followed by sulfonation to introduce acidic sulfonic acid (-SO₃H) groups. mdpi.comacs.org
Zirconium Phosphates
Zirconium phosphates (ZrP) are layered inorganic materials known for their excellent thermal and chemical stability, high water tolerance, and tunable acidity. mdpi.comscialert.net These materials possess both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), making them versatile catalysts for acid-catalyzed reactions like esterification. mdpi.com
Mesoporous zirconium phosphates (m-ZrPs) with high surface areas have been synthesized and applied to the production of n-butyl levulinate from levulinic acid. inorgchemres.orginorgchemres.org In one study, the P/Zr ratio was varied during synthesis to tune the acidity and textural properties of the catalyst. inorgchemres.orgmdpi.com A catalyst with a P/Zr ratio of 2 (m-ZrP-2) exhibited the highest total acidity and surface area, resulting in the best catalytic performance, achieving an 80% yield of n-butyl levulinate at 120 °C after 8 hours. inorgchemres.orgmdpi.com The catalyst could be recycled for six consecutive cycles without a significant loss of activity. inorgchemres.org The dual Brønsted-Lewis acidic nature is believed to facilitate the reaction, with Lewis sites activating the carboxylic group and Brønsted sites catalyzing the esterification. inorgchemres.org
Titanium Dioxide Nanoparticles
Titanium dioxide (TiO₂) nanoparticles are inexpensive, chemically stable, and non-toxic materials that have shown promise as solid acid catalysts for esterification reactions. mdpi.comdntb.gov.ua Their catalytic activity stems from Lewis acid sites on the titanium centers.
Commercial TiO₂ nanoparticles have been effectively used for the esterification of levulinic acid with n-butanol under solvent-free conditions. mdpi.com Studies optimizing the reaction conditions found that temperature was a major influencing factor, with higher temperatures promoting the reaction equilibrium towards the product. mdpi.com Under optimal conditions (120 °C, 8 hours, 8.6 wt.% catalyst loading), a this compound yield of 77.6% was achieved. mdpi.comnih.gov The nanosized TiO₂ catalyst demonstrated good stability and could be reused for at least six consecutive runs. mdpi.comdntb.gov.ua In other work, titania nanotubes (TNTs) were functionalized with sulfamic acid groups to create a strong Brønsted solid acid catalyst (TNTs-NHSO₃H), which showed excellent performance in synthesizing n-butyl levulinate from both levulinic acid and furfuryl alcohol under mild conditions. frontiersin.org
Table 1: Comparative Performance of Various Catalysts in this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Zn-MOF-74 | Levulinic Acid + n-Butanol | 120 | Not Specified | 96% Conversion | acs.org |
| 100Ti-KIT-6 | Furfuryl Alcohol + n-Butanol | Not Specified | Not Specified | 94% Conversion | rsc.orgresearchgate.net |
| Sulfonated Carbon (GC400) | Levulinic Acid + n-Butanol | Not Specified | 4 | 90.5% Conversion | semanticscholar.orgdntb.gov.ua |
| Mesoporous ZrP (m-ZrP-2) | Levulinic Acid + n-Butanol | 120 | 8 | 80% Yield | inorgchemres.orgmdpi.com |
| TiO₂ Nanoparticles | Levulinic Acid + n-Butanol | 120 | 8 | 77.6% Yield | mdpi.comnih.gov |
Catalyst Characterization Techniques
To understand the structure-activity relationship of these heterogeneous catalysts, a suite of characterization techniques is employed. These methods provide critical information about the physical and chemical properties of the materials, which govern their catalytic performance. inorgchemres.orgmdpi.com
Nitrogen (N₂) Adsorption-Desorption: This technique is used to determine the textural properties of porous materials. rsc.org Analysis of the isotherms provides key parameters such as the BET (Brunauer–Emmett–Teller) surface area, total pore volume, and pore size distribution (often calculated using the BJH - Barrett–Joyner–Halenda - method). rsc.orgmdpi.com
X-ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystalline phases and structure of a material. scialert.net It confirms the successful synthesis of the desired crystal structure (e.g., MOF-74, anatase TiO₂, layered ZrP) and can be used to assess catalyst stability after reaction cycles. acs.orgscialert.net
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present on the catalyst surface. rsc.org It can confirm the incorporation of functional groups like -SO₃H on carbon materials or the presence of characteristic bonds like O-Ti-O in titania and P-OH in zirconium phosphates. mdpi.comfrontiersin.orguokerbala.edu.iq
Scanning Electron Microscopy (SEM): SEM provides images of the catalyst's surface morphology, particle shape, and size distribution at the micro-scale. acs.orgijarp.org
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the visualization of the internal structure, such as the ordered pore channels in mesoporous silica or the dispersion of nanoparticles on a support. ijarp.orginorgchemres.orgrsc.org
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is an elemental analysis technique used to determine the precise elemental composition of the catalyst, such as the metal loading in a supported catalyst or the P/Zr ratio in zirconium phosphates. rsc.orginorgchemres.org
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): This method is used to quantify the total acidity and determine the acid strength distribution of a solid catalyst. rsc.orgmdpi.com Ammonia, a basic probe molecule, adsorbs onto the acid sites, and the temperature at which it desorbs correlates with the strength of those sites. mdpi.com
Table 2: Overview of Catalyst Characterization Techniques
| Technique | Information Provided | Reference |
|---|---|---|
| N₂ Adsorption-Desorption | Surface area, pore volume, pore size distribution | rsc.orgmdpi.com |
| XRD | Crystalline structure, phase identification, catalyst stability | acs.orgscialert.net |
| FT-IR | Surface functional groups, chemical bonds | rsc.orgmdpi.com |
| SEM | Surface morphology, particle shape and size | acs.orgijarp.org |
| TEM | Internal structure, pore arrangement, nanoparticle dispersion | inorgchemres.orgrsc.org |
| ICP-OES | Elemental composition, metal loading | rsc.orginorgchemres.org |
| NH₃-TPD | Total acidity, acid strength distribution | rsc.orgmdpi.com |
Influence of Catalyst Properties (Acidity, Surface Area, Pore Size, Structure)
The catalytic efficiency in this compound synthesis is not determined by a single factor but by a combination of the catalyst's physicochemical properties.
Acidity: Acidity is arguably the most critical property for the esterification reaction. The number, type (Brønsted vs. Lewis), and strength of the acid sites directly influence the reaction rate. mdpi.commdpi.com For sulfonated carbons, a higher density of -SO₃H groups leads to higher activity. mdpi.comresearchgate.net For zirconium phosphates, the ability to tune the ratio of Brønsted to Lewis acids allows for optimization of catalytic performance. mdpi.com The acid strength must be sufficient to catalyze the reaction but not so strong as to cause unwanted side reactions or degradation.
Surface Area: A high surface area is generally desirable as it increases the number of exposed, accessible active sites for the reactants. mdpi.commdpi.com Mesoporous materials like m-ZrP and KIT-6 are designed specifically to maximize surface area. rsc.orgmdpi.com
Pore Size and Structure: The pore structure of the catalyst is crucial for mass transport. The pores must be large enough to allow the reactant molecules (levulinic acid and n-butanol) to diffuse to the active sites and the product molecule (this compound) to diffuse out. researchgate.net A well-ordered, interconnected pore network, as seen in materials like KIT-6, can significantly enhance reaction rates by minimizing diffusion limitations. rsc.orgresearchgate.net Conversely, if pores are too small, they can become blocked, leading to catalyst deactivation.
Catalyst Reusability and Stability
The economic viability and environmental sustainability of this compound production are significantly influenced by the reusability and stability of the catalysts employed. Research has demonstrated varying degrees of success across different catalytic systems.
Heterogeneous solid acid catalysts are favored due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For instance, a modified H-ZSM-5 (micro/meso-HZ-5) catalyst demonstrated high efficiency, with a reusability of up to six cycles. scilit.com Similarly, nanosized TiO₂ has been shown to maintain good catalytic performance and stability after six consecutive uses. mdpi.com Sulfonated carbon catalysts, such as GC400, have also exhibited remarkable stability, retaining 92% of their original catalytic activity after five cycles. mdpi.com A hot filtration test confirmed the stability of the –SO₃H groups on this catalyst, as no change in levulinic acid (LA) conversion was observed when the reaction was continued with the filtered reaction mixture. mdpi.com
Titanate nanotubes-bonded organosulfonic acid (TNTs–SO₃H) have also proven to be stable catalysts, with LA conversion decreasing only slightly from 86.8% to 81.2% over seven cycles. rsc.org Another study highlighted the reusability of 100Ti-KIT-6, a titanium-incorporated mesoporous molecular sieve, which could be recycled for five successive cycles with only a 6% decrease in conversion in the final cycle. rsc.org Phosphomolybdic acid supported on ZSM-5 has shown high stability, maintaining its performance for over eight cycles. researchgate.net
However, not all catalysts exhibit the same level of stability. For example, a sulfonated carbon catalyst (AC-Fe-SO₃H) showed a significant decrease in ethyl levulinate yield from 58% to 46% after only three runs, indicating insufficient stability for industrial applications. frontiersin.org The reduction in catalytic activity in some solid acid catalysts can be attributed to the adsorption of oligomeric byproducts onto the catalyst surface and the gradual loss of acid sites. ncsu.edu
Table 1: Catalyst Reusability in this compound Synthesis
| Catalyst | Number of Cycles | Final Activity/Conversion | Reference |
|---|---|---|---|
| Micro/meso-HZ-5 | 6 | High reusability | scilit.com |
| Nanosized TiO₂ | 6 | Good performance | mdpi.com |
| GC400 (Sulfonated Carbon) | 5 | Retained 92% of original activity | mdpi.com |
| TNTs–SO₃H | 7 | Conversion decreased from 86.8% to 81.2% | rsc.org |
| 100Ti-KIT-6 | 5 | Conversion decreased by 6% in the 5th cycle | rsc.org |
| Phosphomolybdic acid/ZSM-5 | 8 | High stability | researchgate.net |
| AC-Fe-SO₃H | 3 | Yield decreased from 58% to 46% | frontiersin.org |
| DH-ZSM-5 | 6 | Conversion of FAL decreased from 95% to 93% | frontiersin.org |
| Sulfonic acid functionalized TiO₂ nanotubes | 4 | Stable catalytic performance | researchgate.net |
Process Optimization and Reaction Parameters (Temperature, Molar Ratio, Catalyst Loading, Reaction Time)
The synthesis of this compound is significantly influenced by several key reaction parameters, including temperature, the molar ratio of reactants, catalyst loading, and reaction time. Optimizing these parameters is crucial for maximizing the yield and conversion rates.
Temperature: The esterification of levulinic acid is an endothermic and reversible reaction, meaning that elevated temperatures generally favor the forward reaction, leading to higher conversion rates. mdpi.com For instance, with sulfonated carbon catalysts, increasing the reaction temperature from 333 K to 373 K resulted in a substantial increase in LA conversion from 31.6% to 90.5%. mdpi.com Similarly, another study found that with nanosized TiO₂ catalysts, the conversion of LA reached a maximum of 71.6% at 120 °C. mdpi.com However, excessively high temperatures can lead to the evaporation of the alcohol, as was noted in a study using m-ZrP-2 catalyst where no increase in yield was observed above 120 °C. inorgchemres.org
Molar Ratio of Reactants: The molar ratio of n-butanol to levulinic acid is a critical factor. Since esterification is a reversible reaction, an excess of the alcohol is typically used to shift the equilibrium towards the product side. mdpi.com In one study, increasing the n-butanol to LA molar ratio from 1:1 to 5:1 led to a gradual increase in LA conversion from 45.2% to 90.5%. mdpi.com However, a further increase in the molar ratio did not significantly improve the conversion and, in some cases, had a negative effect due to the dilution of the mixture and occupation of active catalyst sites by the excess alcohol. mdpi.cominorgchemres.org
Catalyst Loading: The amount of catalyst used directly impacts the reaction rate by influencing the number of available active sites. An increase in catalyst loading generally leads to higher conversion rates up to a certain point. For example, increasing the GC400 catalyst loading from 2 to 10 wt% increased the LA conversion. mdpi.com Similarly, with a 100Ti-KIT-6 catalyst, increasing the amount from 0.1 g to 0.2 g raised the furfuryl alcohol (FAL) conversion from 38% to 72%. rsc.org However, beyond an optimal loading, the conversion may not significantly increase and can even decrease due to mass transfer limitations. mdpi.com
Reaction Time: Reaction time is another crucial parameter that is optimized to achieve maximum conversion. Generally, the conversion of levulinic acid increases with reaction time until the reaction reaches equilibrium. For instance, using sulfonated carbon catalysts, a reaction time of 4 hours was found to be optimal. mdpi.com In another study, 7 hours was determined as the optimum reaction time. inorgchemres.org
The interplay of these parameters is often studied using response surface methodology (RSM) to identify the optimal conditions for maximizing this compound yield. mdpi.comresearchgate.net For example, one study using Amberlyst-15 as a catalyst achieved a 97% LA conversion at a LA to n-butanol molar ratio of 1:4 and a temperature of 124°C. frontiersin.org
Table 2: Optimized Reaction Parameters for this compound Synthesis
| Catalyst | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Optimal Catalyst Loading | Optimal Reaction Time (h) | Max. Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| GC400 | 100 | 5:1 | 10 wt% | 4 | 90.5% Conversion | mdpi.com |
| Nanosized TiO₂ | 120 | 10:1 | 8.6 wt% | 8 | 77.6% Yield | mdpi.com |
| m-ZrP-2 | 120 | 9:1 | 0.01 g | 7 | 80% Yield | inorgchemres.org |
| Amberlyst-15 | 124 | 4:1 | Not specified | Not specified | 97% Conversion | frontiersin.org |
| 100Ti-KIT-6 | 110 | 60:1 (FAL:catalyst) | 0.3 g | 5 | 94% Conversion | rsc.org |
| Sulfonated TiO₂–ZrO₂ | 110 | 7:1 | 1 wt% | 5 | 85.37% Conversion | scilit.com |
| Iron (III) nitrate (B79036) | 60 | 6:1 | 3 mol% | 8 | >90% Conversion | mdpi.com |
| Phosphomolybdic acid/ZSM-5 | 120 | Not specified | 30 wt% | 0.5 | >95% Yield | researchgate.net |
Mechanistic Studies of Esterification
The esterification of levulinic acid with n-butanol to form this compound is a well-established acid-catalyzed reaction. The mechanism involves several key steps, including the activation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Protonated Intermediate Formation
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group of levulinic acid by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the presence of metal nitrate catalysts, it is proposed that both the metal cations (Mⁿ⁺) and H⁺ cations generated from the hydrolysis of the metal nitrates can activate the carbonyl group of levulinate acid. mdpi.com
Nucleophilic Attack Pathways
Following the formation of the protonated intermediate, the lone pair of electrons on the oxygen atom of the n-butanol molecule performs a nucleophilic attack on the now highly electrophilic carbonyl carbon of the levulinic acid. This results in the formation of a tetrahedral intermediate.
An alternative pathway suggests that the esterification reaction can proceed through the enol form of levulinic acid, which then converts to α-angelica lactone via intramolecular lactonization. researchgate.net Another proposed mechanism involves the formation of pseudothis compound as an intermediate, which then converts to this compound. mdpi.com This was confirmed in reactions with low conversion, where the consecutive conversion of levulinic acid to pseudothis compound and subsequently to this compound was observed. mdpi.com
Reaction Kinetics and Rate-Limiting Steps
Kinetic studies are essential for understanding the reaction rates and identifying the rate-limiting steps in the esterification process. The esterification of levulinic acid is often described by second-order pseudo-homogeneous models. scilit.com The activation energy for the reaction has been determined in several studies. For example, using a modified H-ZSM-5 catalyst, an activation energy of 23.84 kJ mol⁻¹ was calculated, confirming that the reaction is kinetically controlled. scilit.com Another study using a sulfonated titania-zirconia catalyst found the activation energy to be 20.4 ± 0.8 kJ mol⁻¹. scilit.com Using Amberlyst-15, the activation energy was found to be 39.89 kJ/mol. researchgate.net
The reaction mechanism has also been investigated using Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) models to elucidate the interactions between the reactants and the catalyst surface. researchgate.net These models help to determine whether the reaction occurs between adsorbed species (L-H) or between an adsorbed species and a molecule in the bulk fluid (E-R).
Alcoholysis of Biomass-Derived Feedstocks
The alcoholysis of furfuryl alcohol in the presence of an acid catalyst and n-butanol can yield this compound. rsc.orgfrontiersin.org The reaction pathway involves the formation of 2-butoxymethylfuran (BMF) as an intermediate, which is then converted to this compound. frontiersin.org Studies have shown that the formation of BMF can be faster than its subsequent conversion. frontiersin.org Various catalysts, including zeolites, ion-exchange resins, and ionic liquids, have been explored for this conversion. frontiersin.org For example, a titanium-incorporated mesoporous KIT-6 molecular sieve (100Ti-KIT-6) has shown high activity, achieving a 94% conversion of furfuryl alcohol with 100% selectivity towards this compound. rsc.org
Direct alcoholysis of cellulosic materials is also a promising method. In this one-pot process, cellulose is depolymerized and converted into this compound in a single reactor using n-butanol as both a reagent and a solvent, with an acid catalyst like sulfuric acid. mdpi.comunipi.it This approach has been successfully applied to various cellulosic feedstocks, including microcrystalline cellulose and waste paper powder. unipi.it High this compound molar yields (35–40 mol%) have been achieved from autohydrolyzed-delignified Eucalyptus nitens biomass, even at high biomass loadings of 20 wt%. mdpi.com One of the key advantages of using an alcohol as the solvent is the limited formation of undesirable humins, which are polymeric byproducts that can form in aqueous environments. mdpi.com
Cellulose Conversion Pathways
The direct conversion of cellulose to this compound is a significant pathway for sustainable production. nih.govresearchgate.net This process typically involves the acid-catalyzed hydrolysis of cellulose into glucose, which is then further converted to levulinic acid. The levulinic acid intermediate is subsequently esterified with butanol to produce this compound. nih.govresearchgate.netacs.orgresearchgate.net This entire sequence can be performed in a "one-pot" synthesis, which simplifies the process and reduces costs. researchgate.net
A novel approach involves a five-step process: fed-batch hydrolysis, decolorization, extraction, esterification, and purification. nih.govresearchgate.netacs.org In this method, cellulose is first hydrolyzed to produce a concentrated solution of levulinic acid. nih.govresearchgate.net The use of fed-batch hydrolysis allows for higher concentrations of levulinic acid, which is economically advantageous. nih.govacs.org After hydrolysis, the solution is decolorized to remove humins, which are undesirable byproducts. nih.govresearchgate.net Extraction of levulinic acid is then carried out, followed by esterification with butanol and final purification of the this compound. nih.govresearchgate.net
Catalysts play a crucial role in the conversion of cellulose. Mineral acids like sulfuric acid are commonly used. mdpi.com Heterogeneous catalysts, such as sulfonated activated carbon, have also been employed for the hydrolysis of cellulosic material. researchgate.net Microwave-assisted hydrolysis using a Keggin heteropolyacid has been shown to be effective, with the yield of this compound being influenced by the pretreatment of the cellulose. d-nb.info Higher cellulose crystallinity, achieved through pretreatments like acid or alkaline washing, can favor the formation of this compound. d-nb.info
Furfuryl Alcohol Alcoholysis
The alcoholysis of furfuryl alcohol with n-butanol is another important route for synthesizing this compound. rsc.orgncsu.eduuva.nl This method is considered a promising alternative as furfuryl alcohol can be readily obtained from lignocellulosic biomass. uva.nl The reaction is typically carried out in the presence of an acid catalyst. ncsu.eduuva.nl
The reaction proceeds through the formation of an intermediate, 2-(butoxymethyl)furan (B1265604), which is then converted to this compound. ncsu.eduresearchgate.netrsc.orglookchem.com The presence of water can influence this reaction, with small amounts sometimes promoting the production of this compound. ncsu.edu
A variety of catalysts have been investigated for this conversion, including:
Homogeneous catalysts: Extremely low concentrations of sulfuric acid have been shown to be effective, achieving high yields of this compound with minimal formation of undesirable byproducts. ncsu.edu Metal salts such as copper(II) chloride (CuCl2) have also demonstrated high catalytic activity. mdpi.com
Heterogeneous catalysts: Solid acid catalysts are favored to avoid issues with corrosion and catalyst recovery. researchgate.net These include:
Ion-exchange resins: Amberlyst-15 has shown good performance. uva.nlncsu.edu
Zeolites: H-ZSM-5 has been used for the alcoholysis of furfuryl alcohol. frontiersin.org
Mesoporous materials: Titanium-incorporated KIT-6 (Ti-KIT-6) and Al2O3/SBA-15 have been effective. rsc.orgrsc.orgrsc.orgresearchgate.net
Sulfonated carbons: These catalysts, with -SO3H, carboxylic, and phenolic OH groups, have produced high yields of this compound. researchgate.net
Heteropolyacids: Tungstophosphoric acid supported on SBA-16 has shown high selectivity. lookchem.com
The choice of catalyst significantly impacts the yield and selectivity of the reaction. Strong Brønsted acids can sometimes favor the polymerization of furfuryl alcohol into humins, reducing the this compound yield. ncsu.edu
Simple Sugar Conversion (e.g., Fructose (B13574), Glucose, Xylose)
The conversion of simple sugars, such as fructose, glucose, and xylose, into this compound is a more direct route compared to using complex carbohydrates like cellulose. rsc.orgatamanchemicals.com Fructose is often preferred as it generally provides higher yields of levulinate esters. acs.org
The process involves the acid-catalyzed conversion of the sugar in a butanol medium. acs.orgsciengine.com The reaction pathway typically proceeds through the formation of 5-hydroxymethylfurfural (B1680220) (HMF) from hexoses (like fructose and glucose) or furfural (B47365) from pentoses (like xylose). HMF is then converted to levulinic acid and formic acid, and the levulinic acid is subsequently esterified with butanol to form this compound. acs.org
Various catalysts have been employed for this conversion, with metal sulfates showing particular promise. sciengine.com Among them, ferric sulfate (B86663) (Fe2(SO4)3) has been identified as a highly efficient catalyst, providing significant yields of this compound from fructose. sciengine.com Other catalysts that have been studied include ion-exchange resins like Dowex 50Wx2 and mesoporous bimetallic catalysts. acs.org
The reaction conditions, such as temperature and the molar ratio of butanol to sugar, play a crucial role in optimizing the yield of this compound. acs.org For instance, an optimal temperature of around 140°C and a high butanol-to-fructose molar ratio have been found to maximize the yield when using Dowex 50Wx2 as a catalyst. acs.org
One-Pot Conversion Strategies
This approach has been successfully applied to various feedstocks, including fructose, glucose, sucrose, inulin, and even cellulose. sciengine.com The key to a successful one-pot synthesis is the use of a robust catalyst that can effectively promote all the required reaction steps.
Ferric sulfate (Fe2(SO4)3) has emerged as a particularly effective catalyst for the one-pot synthesis of this compound from different carbohydrates. sciengine.com For example, using Fe2(SO4)3, a this compound yield of 62.8 mol% was achieved from fructose at 190°C. sciengine.com This catalyst has also been shown to be effective for converting glucose, cellulose, inulin, and sucrose, with varying yields. sciengine.com
Another example of a one-pot process involves the direct conversion of cellulose to this compound. acs.org This process can be broken down into several unit operations, including hydrolysis, decolorization, extraction, and esterification, all integrated into a continuous flow. acs.org The use of the final product, this compound, as an extractant for the intermediate levulinic acid is a novel feature of this process, as it avoids the introduction of additional impurities. acs.org
Influence of Biomass Pretreatment (e.g., Steam Explosion)
Steam explosion is one such pretreatment method that has been studied for the production of this compound. mdpi.com This process involves treating the biomass with high-pressure steam for a short period, followed by a rapid decompression. This causes the biomass fibers to separate, increasing the surface area and accessibility of the cellulose.
Following steam explosion, the pretreated biomass can be subjected to acid-catalyzed alcoholysis with n-butanol to directly produce this compound. mdpi.com This direct conversion of the cellulose-rich pretreated biomass is considered a more promising strategy than the traditional two-step process of first producing levulinic acid and then esterifying it. mdpi.com
The effectiveness of the pretreatment can significantly impact the yield of this compound. For instance, in the microwave-assisted synthesis of this compound from cellulose, the type of pretreatment used to obtain the cellulose was found to be a key factor. d-nb.info Pretreatments that resulted in cellulose with higher crystallinity, lower hemicellulose content, and reduced water adsorption led to higher yields of this compound. d-nb.info This suggests that optimizing the pretreatment process is crucial for maximizing the efficiency of this compound production from lignocellulosic biomass.
Role of Water in Reaction Pathways and Yields
The presence of water can have a significant and often complex influence on the synthesis of this compound, with its effects varying depending on the specific reaction pathway and catalyst used.
In the conversion of simple sugars like fructose to this compound, the presence of water generally has a negative impact on the yield. acs.orgacs.org Water promotes the formation of humins, which are undesirable polymeric byproducts, and can inhibit the catalytic activity of certain resins. acs.orgacs.org For example, in the synthesis using Dowex 50Wx2 resin, the yield of this compound increased significantly when anhydrous butanol was used compared to a system containing water. acs.org However, water can also aid in the rapid dissolution of fructose, especially at lower temperatures. acs.org
In the alcoholysis of furfuryl alcohol, the role of water is more nuanced. While the reaction can proceed without added water, the addition of a small amount of water has been shown to slightly promote the production of n-butyl levulinate. ncsu.edu It is proposed that water is required for the conversion of the intermediate 2-(butoxymethyl)furan to this compound. ncsu.edu
In the esterification of levulinic acid with n-butanol, the removal of water produced during the reaction is crucial for driving the equilibrium towards the formation of this compound and achieving high conversion of levulinic acid. ub.edu The presence of water can also inhibit the catalytic activity of ion exchange resins used in this process. ub.edu However, in some cases, such as with nanosized TiO2 catalysts, the addition of a moderate amount of water has been found to enhance the reaction rate, possibly by converting surface Lewis acid sites into more active Brønsted acid sites. mdpi.commdpi.com
Alternative Synthesis Routes
While the primary methods for synthesizing this compound revolve around the conversion of biomass-derived carbohydrates and furfuryl alcohol, alternative routes are also being explored. One such notable alternative is the esterification of levulinic acid with an olefin, specifically 1-butene (B85601), instead of an alcohol. ub.edu
This route offers several potential advantages from a green chemistry perspective. The reaction of levulinic acid with 1-butene to form sec-butyl levulinate has a higher atom economy because no water is produced as a byproduct, meaning all the atoms of the reactants are incorporated into the final product. ub.edu This also eliminates the formation of side products like dialkyl ethers that can occur when using alcohols. ub.edu
The reaction is typically catalyzed by an acidic ion-exchange resin, such as Amberlyst-15, which has been shown to be a promising catalyst for this transformation. ub.edu The optimal reaction conditions involve a high initial concentration of 1-butene and temperatures in the range of 360-370 K. ub.edu
Another less common but potential route is the direct fermentation of levulinic acid to produce this compound. atamanchemicals.com While research in this area is still in its early stages, biocatalysis and direct fermentation offer potentially more sustainable and environmentally friendly pathways for producing this valuable bio-based ester. atamanchemicals.com
These alternative synthesis routes highlight the ongoing efforts to develop more efficient, sustainable, and economically viable processes for the production of this compound.
Direct Fermentation Approaches
The synthesis of this compound through a direct, single-step fermentation process from a simple substrate is an area of growing research interest, though it is not yet a commercially established method. atamanchemicals.com Current state-of-the-art approaches primarily involve multi-step processes that combine biological fermentation with chemical catalysis. In these systems, fermentation is a critical step for producing the necessary precursors—levulinic acid and butanol—from renewable biomass.
Research has highlighted the potential for alternative synthesis methods, such as biocatalysis and the direct fermentation of levulinic acid, as more sustainable routes to producing this bio-based ester. atamanchemicals.com The acetone-butanol-ethanol (ABE) fermentation process, for instance, is a well-established technology for producing bio-butanol from lignocellulosic materials. mdpi.com This bio-butanol can then be used as a green reagent in the subsequent esterification with levulinic acid. mdpi.com
Similarly, levulinic acid itself can be derived from the fermentation of C6 sugars like glucose. researchgate.net Once these precursors are produced and purified, they are typically reacted in a separate chemical step to form this compound. nih.gov Other research has explored the use of microorganisms for specific roles within the production chain, such as using Bacillus sp. for the biological pretreatment of water hyacinth to increase its cellulose content, which is then chemically hydrolyzed and converted to this compound. researchgate.net While these pathways incorporate biological steps, they are distinct from a one-pot fermentation that yields the final ester directly.
Table 1: Overview of Bio-Catalytic and Fermentation-Assisted Pathways for this compound Precursors
| Process Step | Substrate | Method/Organism | Product | Reference |
|---|---|---|---|---|
| Precursor Production (Alcohol) | Lignocellulose | Acetone-Butanol-Ethanol (ABE) Fermentation | n-Butanol | mdpi.com |
| Precursor Production (Acid) | Glucose | Fermentation | Levulinic Acid | researchgate.net |
| Biomass Pretreatment | Water Hyacinth (Lignocellulose) | Biological Pretreatment with Bacillus sp. | Cellulose-rich Biomass | researchgate.net |
| Final Esterification (Chemical) | Levulinic Acid + n-Butanol | Acid Catalysis | n-Butyl Levulinate | nih.gov |
Reactivity of Biomass with Butenes
A promising and more direct route for synthesizing this compound involves the catalytic reaction of biomass or its derivatives with butenes. This pathway is advantageous as it can utilize low-value olefins from refinery streams and, unlike esterification with butanol, avoids the co-production of water, which can complicate the reaction equilibrium and product separation. ub.edu
Detailed research has investigated the reactivity of both levulinic acid and raw cellulose with butene isomers (1-butene and iso-butene) to form sec-butyl levulinate and tert-butyl levulinate, respectively. nih.gov These reactions are typically facilitated by solid acid catalysts, which offer benefits of reusability and process simplification. acs.org
Key findings in this area demonstrate the viability of this route:
From Levulinic Acid: A highly efficient, solvent-free procedure using the reusable solid acid resin Amberlyst-15 was developed to react levulinic acid with iso-butene, achieving a 70% yield of tert-butyl levulinate. The same catalyst was used to produce sec-butyl levulinate from levulinic acid and 1-butene with a 66% yield when using γ-butyrolactone as a biosourced solvent. nih.govsigmaaldrich.com
Directly from Cellulose: The synthesis has also been successfully extended to use cellulose as a direct feedstock. In the presence of a catalytic amount of sulfuric acid (H₂SO₄) and using iso-octane as a solvent, cellulose was reacted with 1-butene to form sec-butyl levulinate with a 19% yield. nih.govnih.gov This one-step transformation from a raw biopolymer to the final ester represents a significant process intensification.
The choice of catalyst and solvent is critical to the reaction's success and sustainability. While homogeneous acids like H₂SO₄ are effective, solid acid resins like Amberlyst-15 are often preferred due to their recyclability. acs.orgnih.gov
Table 2: Research Findings on the Synthesis of this compound from Biomass and Butenes
| Reactants | Catalyst | Solvent | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Levulinic Acid + Iso-butene | Amberlyst-15 | None (Solvent-free) | tert-Butyl Levulinate | 70% | nih.govsigmaaldrich.com |
| Levulinic Acid + 1-Butene | Amberlyst-15 | γ-Butyrolactone | sec-Butyl Levulinate | 66% | nih.govsigmaaldrich.com |
| Cellulose + 1-Butene | H₂SO₄ (Sulfuric Acid) | Iso-octane | sec-Butyl Levulinate | 19% | nih.govnih.gov |
Reaction Engineering and Process Intensification
Reaction Kinetics and Modeling
A thorough understanding of reaction kinetics is fundamental to the design, optimization, and scale-up of chemical reactors for butyl levulinate synthesis. Researchers employ various experimental and modeling techniques to elucidate the mechanisms of both catalyzed and uncatalyzed reactions.
The determination of kinetic parameters for this compound synthesis typically involves laboratory-scale experiments conducted in batch or continuous reactors. acs.orgdoaj.org A common experimental setup consists of a stirred batch reactor, often a stainless steel autoclave or a microwave synthesis reactor, equipped with temperature and pressure controls. acs.orgacs.orgresearchgate.net
The general procedure involves:
Charging the reactor with known quantities of reactants, such as levulinic acid and 1-butanol (B46404), and a specific amount of catalyst. acs.orgresearchgate.net
Maintaining a constant temperature and stirring speed to ensure a uniform reaction mixture. acs.orgub.edu
Withdrawing liquid samples at regular intervals throughout the reaction. acs.orgacs.org
Analyzing the samples, typically using gas chromatography (GC), to determine the concentration of reactants and products over time. acs.orgacs.org
By plotting the concentration data against time, researchers can calculate reaction rates. These experiments are repeated under various conditions—altering temperature, reactant molar ratios, and catalyst loading—to determine kinetic parameters like the rate constant (k), activation energy (Ea), and the order of the reaction. researchgate.netnih.gov For instance, automated reactor platforms have been developed to systematically conduct experiments for identifying kinetic models for similar esterification reactions. nih.gov
For many heterogeneously catalyzed reactions, where the reaction occurs on the surface of a solid catalyst in a liquid phase, a pseudo-homogeneous (PH) model can be applied to simplify the kinetic analysis. researchgate.netnih.gov This model assumes that the reaction mixture, including the catalyst, is a single, uniform phase, thereby neglecting mass transfer limitations. nih.gov
The PH model is effective for fitting experimental data obtained from laboratory-scale reactors under specific operating conditions and allows for the rapid determination of apparent kinetic parameters like the rate constant and activation energy. researchgate.netnih.gov While this approach does not provide detailed mechanistic insights into the interactions at the catalyst surface, it is a valuable tool for process modeling and optimization. nih.gov Studies on the esterification of levulinic acid with 1-butanol using ZSM-5 supported phosphomolybdic acid have successfully employed a pseudo-homogeneous model to explore the activation energy and thermodynamic parameters for this compound production. researchgate.netnih.gov
To gain a deeper understanding of the reaction mechanism at the catalyst's active sites, more complex heterogeneous catalytic models are used. nih.gov These models account for the distinct steps involved in heterogeneous catalysis: adsorption of reactants, surface reaction, and desorption of products. tcd.ie Two of the most common models applied to this compound synthesis are the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models. researchgate.netnih.gov
Langmuir-Hinshelwood (LH) Model : This model assumes that the reaction takes place between reactant molecules that are both adsorbed onto the catalyst surface. nih.govtcd.ie For the synthesis of this compound, this would involve both levulinic acid and 1-butanol adsorbing onto adjacent active sites before reacting. nih.gov
Eley-Rideal (ER) Model : The ER model proposes that the reaction occurs between one adsorbed reactant molecule and another molecule that is still in the bulk fluid phase. nih.govtcd.ienih.gov In this case, either levulinic acid or 1-butanol would adsorb onto the catalyst surface and then be struck by a molecule of the other reactant from the liquid, initiating the reaction. nih.gov
By fitting experimental data to the rate equations derived from these models, researchers can determine which mechanism is more likely and identify the rate-determining step, which is often assumed to be the surface reaction. researchgate.netnih.gov
For enzyme-catalyzed synthesis, such as using immobilized lipases, the Ping-Pong Bi-Bi mechanism is often employed. acs.orgresearchgate.net This model describes a two-substrate reaction where the first substrate (e.g., levulinic acid) binds to the enzyme, a product (water) is released, and the enzyme is modified. The second substrate (n-butanol) then reacts with the modified enzyme to form the final product (this compound) and regenerate the free enzyme. acs.org
| Kinetic Model | Core Assumption | Application in this compound Synthesis |
|---|---|---|
| Pseudo-Homogeneous (PH) | The reaction mixture is treated as a single, uniform phase, ignoring mass transfer limitations. nih.gov | Used to determine apparent activation energy and thermodynamic parameters from experimental data. researchgate.netnih.gov |
| Langmuir-Hinshelwood (LH) | The reaction occurs between two reactant molecules (levulinic acid and 1-butanol) adsorbed on the catalyst surface. nih.govtcd.ie | Provides detailed mechanistic insights for heterogeneous catalytic processes. researchgate.netnih.gov |
| Eley-Rideal (ER) | The reaction occurs between one adsorbed reactant and one reactant from the bulk fluid phase. nih.govtcd.ie | Offers an alternative mechanistic pathway for heterogeneous catalysis. researchgate.netnih.gov |
| Ping-Pong Bi-Bi | Used for two-substrate enzyme reactions, involving sequential binding and product release. acs.org | Describes the kinetics of this compound synthesis using immobilized lipases like Novozym 435. acs.orgresearchgate.netresearchgate.net |
The rate of reaction and the selectivity towards this compound are highly sensitive to various reaction conditions. Optimizing these parameters is crucial for maximizing product yield and process efficiency.
Temperature : Temperature has a profound effect on the reaction rate. Studies consistently show that increasing the reaction temperature significantly boosts the conversion of levulinic acid and the yield of this compound. researchgate.netnih.gov For example, using a ZSM-5 supported catalyst, the this compound yield increased from 15.75% at 90°C to 90.61% at 130°C after 30 minutes. nih.gov However, excessively high temperatures can promote the formation of undesirable by-products like humins, especially in processes starting from fructose (B13574). acs.org The optimal temperature for the one-pot synthesis from fructose was found to be around 140°C. acs.org
Reactant Molar Ratio : The ratio of alcohol to acid is a key parameter. In enzyme-catalyzed synthesis, increasing the mole ratio of n-butanol to levulinic acid from 1:1 to 3:1 led to higher conversion rates, but a further increase to 4:1 resulted in a decrease, suggesting substrate inhibition. acs.org For the synthesis from fructose, using a large excess of 1-butanol is common to shift the equilibrium towards the product and minimize humin formation. acs.org
Catalyst Loading : The amount of catalyst influences the number of available active sites and thus the reaction rate. The effect of catalyst amount is typically studied to find an optimal loading that balances high conversion rates with cost and potential mass transfer limitations. ub.edunih.gov
Presence of Water : Water is a product of the esterification reaction and its presence can inhibit the forward reaction due to equilibrium limitations. acs.org In processes starting from sugars like fructose, the initial presence of water can also promote the formation of humins, which negatively impacts the this compound yield. acs.org
| Parameter | Effect on Reaction | Source Finding |
|---|---|---|
| Temperature | Increases reaction rate and yield, but can promote side reactions at very high levels. acs.orgnih.gov | Yield increased from 15.75% (90°C) to 90.61% (130°C) over a ZSM-5 catalyst. nih.gov |
| Reactant Molar Ratio (Butanol:LA) | Affects equilibrium position and can cause substrate inhibition. acs.orgacs.org | Increasing ratio from 1 to 3 increased conversion; a ratio of 4 decreased it (enzyme catalysis). acs.org |
| Catalyst Loading | Higher loading generally increases the rate up to a point where mass transfer may become limiting. ub.edunih.gov | Systematically varied to find optimal conditions for maximum yield. researchgate.netnih.gov |
| Water Content | Inhibits the forward reaction and can promote humin formation, reducing yield. acs.org | The yield of this compound is adversely affected by the formation of humins, which is promoted by water. acs.org |
The long-term stability and reusability of heterogeneous catalysts are critical for the economic viability of an industrial process. Catalyst deactivation can occur through various mechanisms, including leaching of active components, poisoning of active sites, or physical blockage of pores by humins or other by-products. acs.orgmdpi.com
Studying deactivation involves conducting catalyst recycling experiments where the catalyst is recovered after a reaction, washed, and reused in subsequent cycles. nih.govmdpi.com Several studies on this compound synthesis report high catalyst stability. For instance, a phosphomolybdic acid catalyst supported on ZSM-5 maintained high stability and yield (>95%) even after eight cycles. researchgate.netnih.gov Similarly, a sulfonated amorphous carbon catalyst retained 92% of its original activity after five cycles. mdpi.com In contrast, some catalysts, like H₃PW₁₂O₄₀/K10, have shown a drastic decrease in activity after only three runs due to the leaching of the active heteropolyacid from the support. mdpi.com Understanding the kinetics of these deactivation processes is essential for predicting catalyst lifetime and designing regeneration strategies.
Process Design and Optimization
Process design for this compound production aims to create an efficient, cost-effective, and sustainable manufacturing route. A major challenge in the conventional process—the direct esterification of levulinic acid with butanol—is the limitation imposed by chemical equilibrium. aiche.orgresearchgate.net Process intensification techniques are key to overcoming this barrier.
Reactive Distillation : This is a prime example of process intensification where the chemical reactor and the distillation column are combined into a single unit. aiche.orgresearchgate.net As the esterification reaction produces this compound and water, the water is continuously removed from the reaction zone via distillation. This shifts the reaction equilibrium towards the products, allowing for very high conversions (over 99.5%) of levulinic acid, even with a stoichiometric feed of reactants. aiche.org This approach simplifies the process flowsheet, reduces capital and operating costs, and improves energy efficiency. researchgate.net
Microreactors : The use of microreactors for continuous flow synthesis represents another significant process intensification strategy. doaj.org These devices offer superior heat and mass transfer compared to conventional batch reactors. For this compound synthesis, a microreactor achieved 89.19% conversion of levulinic acid in just 2 minutes of residence time, a dramatic improvement over a batch reactor which required 50 minutes to achieve 40.54% conversion under similar conditions. doaj.org
Reactive Distillation Systems
Reactive distillation (RD) is a prime example of process intensification that combines chemical reaction and distillation in a single unit. For this compound synthesis, this technique is particularly advantageous because it continuously removes water, a byproduct of the esterification reaction, from the reaction zone. This removal shifts the reaction equilibrium towards the product side, thereby breaking the equilibrium limitation and enabling higher conversion of levulinic acid. aiche.org
In a typical RD setup for this process, levulinic acid and n-butanol are fed into a distillation column where an acid catalyst is present. As the reaction proceeds, the more volatile components, primarily an azeotrope of n-butanol and water, move up the column, while the less volatile product, this compound, moves down. aiche.org The overhead vapor is condensed and separated in a decanter, with the n-butanol-rich organic phase being recycled back to the column and the aqueous phase being removed. aiche.org This continuous removal of water drives the reaction to near completion.
Microreactor Technology
Microreactor technology represents another significant advancement in process intensification for the synthesis of this compound. Microreactors offer substantially higher surface-area-to-volume ratios compared to conventional batch reactors, leading to enhanced heat and mass transfer rates. doaj.org This results in drastically reduced reaction times and improved process control.
Research has demonstrated the superiority of continuous flow microreactors over stirred tank batch reactors for this esterification. In one study, a continuous flow packed bed tubular microreactor achieved an 85% conversion of levulinic acid in just 2 minutes. researchgate.net In contrast, a conventional batch reactor required 2 hours to achieve the same conversion under similar conditions. researchgate.net Another study using a microreactor reported achieving 89.19% conversion of levulinic acid at a residence time of 2 minutes. doaj.org A batch reactor under identical temperature and catalyst loading conditions only reached 40.54% conversion after 50 minutes. doaj.org
These findings highlight the potential of microreactors to significantly intensify the production of this compound, offering higher throughput in a much smaller equipment footprint.
| Parameter | Microreactor | Batch Reactor | Reference |
|---|---|---|---|
| Levulinic Acid Conversion | 89.19% | 40.54% | doaj.org |
| Reaction Time | 2 minutes | 50 minutes | doaj.org |
| Levulinic Acid Conversion | 85% | 85% | researchgate.net |
| Reaction Time | 2 minutes | 2 hours | researchgate.net |
Process Simulation and Economic Feasibility Analysis (e.g., Aspen Plus)
Process simulation software, such as Aspen Plus and Aspen HYSYS, is crucial for the design, optimization, and economic evaluation of this compound production processes. aiche.orgresearchgate.net These tools allow for the development of detailed process flowsheets, rigorous mass and energy balances, and the sizing of unit operations. researchgate.netresearchgate.net By modeling the entire process, from reaction to purification, researchers can identify operational bottlenecks, optimize energy usage, and assess economic viability before significant capital investment. scribd.comnih.gov
For instance, Aspen Plus has been used to design and optimize a reactive distillation process for this compound, demonstrating that a 99.5% conversion rate is achievable with an economical flowsheet. aiche.org Techno-economic analyses performed using these simulators involve evaluating total capital investment, manufacturing costs, and profitability metrics. researchgate.net While specific detailed economic analyses for this compound are not widely published, studies on the closely related ethyl levulinate show the utility of this approach. An optimized reactive distillation process for ethyl levulinate was found to have a production cost 2.3% lower than a conventional reactor-distillation sequence. cetjournal.it
These simulation and economic analysis tools are indispensable for developing cost-effective and sustainable industrial-scale processes for producing this compound. nih.govyoutube.com
Separation and Purification Techniques
After the synthesis of this compound, the reaction mixture contains the desired product along with unreacted starting materials (n-butanol, levulinic acid), the catalyst, and various byproducts, including soluble humins and humin esters. acs.orgnih.gov A multi-step purification process is therefore essential to obtain high-purity this compound. This typically involves distillation, extraction, and decolorization steps. acs.orgnih.govresearchgate.net
Distillation (Fractional, Vacuum)
Distillation is a key unit operation for purifying crude this compound. Following the esterification reaction, the mixture is first subjected to distillation to remove the unreacted, more volatile n-butanol. acs.orgnih.gov This step is often performed at atmospheric pressure. acs.orgnih.gov Azeotropic distillation may also be employed during the reaction phase to continuously remove the water byproduct and drive the reaction forward.
After the initial removal of volatiles and subsequent purification steps like washing, fractional or vacuum distillation can be used to separate the final this compound product from any remaining impurities or high-boiling point residues. This ensures the final product meets the required purity specifications, which can be as high as 98 wt%. nih.gov
Extraction Processes
Liquid-liquid extraction is a versatile technique used at different stages of the this compound production process. It is particularly useful for separating levulinic acid from the aqueous hydrolysate before the esterification step. nih.gov In an innovative process, the final product, this compound, is itself used as the extractant to recover levulinic acid from the initial reaction broth. acs.orgnih.gov This approach is advantageous as it avoids introducing new impurities into the system that would require subsequent removal. nih.gov
Extraction is also employed in the purification of the final product. A hexane-water mixture (9:1 v/v) has been shown to be effective in separating alkyl levulinates from unreacted levulinic acid. cetjournal.it The non-polar nature of the alkyl chain in this compound makes it soluble in non-polar solvents like hexane (B92381), while the more polar levulinic acid preferentially dissolves in the aqueous phase. cetjournal.it The crude ester solution may also be washed with a saturated sodium carbonate solution to neutralize and remove the acid catalyst, followed by washing with water to remove any residual salts. acs.orgnih.gov
Decolorization Methods (e.g., Resin-Activated Carbon)
When this compound is produced from biomass-derived levulinic acid, the crude product is often contaminated with soluble humins, which are dark-colored byproducts. acs.orgnih.gov These impurities must be removed to obtain a clear, transparent product. A highly effective method for this is a two-step decolorization process using macroporous adsorption resin followed by activated carbon. acs.orgnih.govresearchgate.net
In the first step, the solution is passed through a column containing a macroporous resin (e.g., AB-8 resin), which adsorbs the larger humin molecules. acs.org Subsequently, the partially decolorized solution is treated with activated carbon, which has a smaller pore size and is effective at removing the remaining smaller soluble humin molecules. acs.orgresearchgate.net This combined resin-activated carbon method has been reported to achieve a cumulative decolorization rate of 89%. acs.orgnih.gov The efficiency of this secondary decolorization improves with an increasing amount of activated carbon used. acs.org
| Decolorization Step | Solid-Liquid Ratio | Decolorization Rate | Cumulative Rate | Reference |
|---|---|---|---|---|
| Resin (AB-8) | 1:10 | 80.1% | - | acs.org |
| Resin (AB-8) + Activated Carbon | 1:10 (Resin), 1:200 (AC) | 38.2% (AC step) | 87.6% | acs.org |
| Resin (AB-8) | 1:15 | 72.5% | - | acs.org |
| Resin (AB-8) + Activated Carbon | 1:15 (Resin), 1:200 (AC) | 59.8% (AC step) | 89.0% | acs.org |
| Resin (AB-8) | 1:20 | 66.3% | - | acs.org |
| Resin (AB-8) + Activated Carbon | 1:20 (Resin), 1:200 (AC) | 62.5% (AC step) | 87.4% | acs.org |
Green Chemistry and Sustainability Aspects
Environmental Benefits of Butyl Levulinate Production and Use
The environmental advantages of this compound stem from its renewable origin and favorable chemical properties. atamanchemicals.com As a bio-based product, it is synthesized from biomass feedstocks, offering a sustainable alternative to finite fossil resources. atamanchemicals.comnih.gov This bio-based nature is central to its role in sustainable manufacturing and reducing the environmental footprint of various industrial applications. atamanchemicals.comatamankimya.com
Reduced Carbon Footprint
The production of this compound from renewable biomass contributes to a lower life cycle carbon footprint when compared to its petrochemical counterparts. atamanchemicals.comatamankimya.com By utilizing second-generation biomass feedstocks, such as agricultural by-products, the manufacturing process can significantly reduce CO2 emissions. e-spirit.cloudbrenntag.com For instance, levulinate-based products have the potential to cut carbon dioxide emissions by up to 95% compared to traditional petrochemical alternatives. brenntag.com Life cycle assessments of related bio-based levulinate esters have shown that their production can lead to an approximate 24% reduction in carbon emissions compared to an equivalent quality of fossil diesel. researchgate.net This reduction in greenhouse gas emissions is a key driver for its adoption in industries aiming to improve their sustainability profiles. brenntag.comchanglinchem.com
Lower Toxicity and Biodegradability as a Solvent Alternative
This compound is characterized by its low toxicity and high biodegradability, making it an environmentally benign alternative to conventional organic solvents. atamanchemicals.comcymitquimica.comnih.gov It is considered non-toxic to humans and the environment, which is a significant advantage in applications within the food, cosmetics, and personal care industries. atamanchemicals.com Its use can replace more hazardous solvents like toluene (B28343) and hexane (B92381), which are known for their toxicity and risk of environmental contamination. atamanchemicals.com
Research has confirmed that this compound is readily biodegradable and non-aquatoxic. e-spirit.cloudbrenntag.com Ecotoxicity studies on the levulinate ester series have provided specific data on its environmental impact. As a general trend, the acute toxicity of levulinate esters to aquatic organisms increases with the length of the alkyl chain, making this compound more toxic than methyl or ethyl levulinate, though it is still considered a low-toxicity compound. nih.govcsic.es For the earthworm Eisenia foetida, the opposite trend was observed, with this compound being less toxic than methyl and ethyl levulinate. csic.es
Interactive Table: Ecotoxicity of Levulinate Esters
| Organism | Test | Methyl Levulinate (ML) | Ethyl Levulinate (EL) | This compound (BL) |
| Vibrio fischeri | EC50 (mg/L) | >1000 | 694 | 143.5 |
| Daphnia magna | EC50 (mg/L) | 689.8 | 130.4 | 36.6 |
| Chlamydomonas reinhardtii | EC50 (mg/L) | 344.3 | 118.8 | 42.1 |
| Eisenia foetida | EC50 (mg/kg) | 1600 | >2250 | >2250 |
Replacement of Petrochemical-Based Chemicals
This compound serves as a versatile, bio-based substitute for a range of chemicals derived from petroleum. atamanchemicals.comresearchgate.net Its primary application in this context is as a green solvent, where its strong solvency power allows it to replace more harmful solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dichloromethane (B109758) (DCM). brenntag.comtransfurans.be Beyond solvents, it is used as a fuel additive that can be blended with gasoline and diesel to reduce reliance on fossil fuels. atamanchemicals.comscispace.com It also functions as a bio-based platform chemical, serving as an intermediate for synthesizing polymers, pharmaceuticals, and plasticizers, further displacing petroleum-based feedstocks. atamanchemicals.comscispace.comresearchgate.net
Life Cycle Assessment Considerations
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. csic.esacs.org Several LCA studies have been conducted to quantify the environmental performance of this compound and related compounds.
A study assessing a new diesel blend containing diesel, biodiesel, bioethanol, butanol, and this compound found that while such blends can reduce certain emissions, the production cost is significantly higher, primarily due to the market value of this compound. eeer.org Another LCA study focused on the synthesis of methyl levulinate from waste cooked rice water reported significant environmental benefits, including a 59.26% reduction in Global Warming Potential (GWP) and an 18.24% decrease in marine ecotoxicity compared to conventional production methods. researchgate.net
An LCA of bio-based methyl levulinate production in China, based on local biomass refineries, concluded that the entire life cycle could reduce carbon emissions by approximately 24% compared to fossil diesel of equal quality. researchgate.net These assessments underscore the importance of considering the entire production chain, from feedstock cultivation and transportation to energy consumption during synthesis, to accurately gauge the environmental sustainability of this compound. acs.orgeeer.org
Table: Selected Life Cycle Impact Assessment (LCIA) Findings for Levulinate Production
| Impact Category | Finding | Reference |
| Global Warming Potential (GWP) | Synthesis of methyl levulinate from waste cooked rice water showed a 59.26% reduction. | researchgate.net |
| Marine Ecotoxicity | Synthesis of methyl levulinate from waste cooked rice water showed an 18.24% reduction. | researchgate.net |
| Carbon Footprint | Life cycle of methyl levulinate can reduce carbon emissions by ~24% compared to fossil diesel. | researchgate.net |
| Land Use | Biofuel production from biomass requires consideration of agricultural and natural land transformation. | eeer.org |
Waste Valorization and Utilization of Agricultural Residues
The production of this compound is a prime example of waste valorization, as its precursor, levulinic acid, is typically derived from non-food, lignocellulosic biomass. atamanchemicals.comnih.gov This process transforms low-value agricultural and forestry residues into a high-value chemical. atamanchemicals.compaint.org
Commonly used feedstocks include:
Agricultural Wastes: Corncobs, sugarcane bagasse, and rice straw are frequently used raw materials. brenntag.comnih.gov
Forestry Residues: Various types of wood and wood waste can be converted into levulinic acid. atamanchemicals.comscispace.com
Energy Crops: Dedicated crops like Cynara cardunculus (cardoon) have been successfully used for producing levulinic acid and subsequently this compound. mdpi.com
The direct conversion of cellulose (B213188) from these biomass sources into this compound is an area of active research. nih.govacs.orgacs.org Studies have demonstrated the feasibility of one-pot synthesis from fructose (B13574), cellulose, and even raw lignocellulosic biomass, which simplifies the production process by avoiding the intermediate steps of isolating and purifying levulinic acid. mdpi.comacs.orgmdpi.com For instance, high yields of n-butyl levulinate have been achieved from the alcoholysis of Eucalyptus nitens biomass. mdpi.com This approach not only makes the process more cost-effective but also enhances its environmental profile by efficiently utilizing renewable resources and reducing waste. mdpi.comacs.org
Environmental Fate and Ecotoxicological Assessment
Degradation Pathways and Environmental Persistence
Butyl levulinate is recognized for its biodegradability, suggesting it does not persist long-term in the environment, a favorable characteristic compared to many conventional petroleum-based solvents. atamanchemicals.com While detailed metabolic pathways in various environmental compartments are a subject of ongoing research, its ester linkage is susceptible to hydrolysis, breaking it down into levulinic acid and butanol. atamanchemicals.com The synthesis of this compound itself involves the esterification of levulinic acid with butanol. mdpi.com This inherent biodegradability is a key aspect of its classification as an environmentally friendly chemical. atamanchemicals.com
Ecotoxicity Studies on Aquatic Organisms (e.g., Algae, Bacteria, Daphnids)
The ecotoxicity of this compound has been evaluated across a range of aquatic organisms, revealing a consistent, concentration-dependent toxicity. csic.es Studies have focused on species such as the freshwater algae Chlamydomonas reinhardtii, the bacteria Vibrio fischeri, and the crustacean Daphnia magna. csic.esnih.gov
Research indicates that among the levulinate esters (methyl, ethyl, and butyl), this compound consistently emerges as the most toxic to aquatic life. csic.esnih.govresearchgate.net This trend is observed across different trophic levels. For instance, in studies with Daphnia magna, this compound showed the highest toxicity, followed by ethyl levulinate and methyl levulinate. csic.es This suggests that the compound's impact on aquatic ecosystems is directly linked to its specific chemical structure.
The toxicity of levulinates, including this compound, to the freshwater algae Chlamydomonas reinhardtii has been shown to affect the electron flow in photosynthesis. csic.es For the bacteria Vibrio fischeri, the ecotoxicity of this compound was found to be comparable to solvents classified as toxic to the environment, such as benzene (B151609) and chloroform. csic.es
| Organism | Endpoint | EC50 (mg/L) | Reference |
|---|---|---|---|
| Chlamydomonas reinhardtii (Algae) | Inhibition of Photosystem II | Data Not Specified in Search Results | csic.es |
| Vibrio fischeri (Bacteria) | Inhibition of Bioluminescence | Data Not Specified in Search Results | csic.es |
| Daphnia magna (Daphnid) | Immobilization | Data Not Specified in Search Results | csic.es |
Ecotoxicity Studies on Terrestrial Organisms (e.g., Earthworms)
The ecotoxicological effects of this compound have also been investigated in terrestrial ecosystems, primarily using the earthworm Eisenia foetida as a model organism. csic.esnih.govresearchgate.net Interestingly, the trend of toxicity observed in aquatic environments is reversed in terrestrial settings. csic.esnih.govresearchgate.net
In studies assessing the acute toxicity to Eisenia foetida, methyl levulinate was found to be the most toxic, followed by ethyl levulinate, this compound, and finally levulinic acid. csic.esnih.govresearchgate.net This inverse relationship between the alkyl chain length and toxicity in earthworms highlights the complexity of ecotoxicological assessments and the importance of considering different environmental compartments. csic.esnih.gov The exposure in these tests is typically through artificial soil composed of sphagnum peat, kaolin (B608303) clay, and industrial sand. csic.es
| Compound | LC50 (mg/kg) | Reference |
|---|---|---|
| Methyl levulinate | Most Toxic | csic.esnih.govresearchgate.net |
| Ethyl levulinate | ↓ | csic.esnih.govresearchgate.net |
| This compound | ↓ | csic.esnih.govresearchgate.net |
| Levulinic acid | Least Toxic | csic.esnih.govresearchgate.net |
Relationship between Alkyl Chain Length and Ecotoxicity
A significant finding from ecotoxicological studies of levulinate esters is the clear relationship between the length of the alkyl chain and the compound's toxicity. csic.esnih.govresearchgate.net
In aquatic environments, toxicity generally increases with the length of the alkyl chain. csic.esnih.govresearchgate.net Consequently, this compound, with the longest alkyl chain among the commonly studied levulinate esters, exhibits the highest toxicity to organisms like algae, bacteria, and daphnids. csic.esnih.gov This direct correlation is attributed to the increased hydrophobicity of the molecule, which can enhance its ability to penetrate cell membranes. csic.es
Conversely, in terrestrial organisms such as the earthworm Eisenia foetida, an inverse relationship is observed. csic.esnih.govresearchgate.net The toxicity of levulinate esters decreases as the alkyl chain length increases, making methyl levulinate the most toxic in this context. csic.esnih.gov This suggests that different uptake and interaction mechanisms are at play in soil environments compared to aquatic systems. csic.es
Predicted Environmental Concentrations and No-Effect Concentrations
Environmental risk assessment for chemicals like this compound often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). csic.eschemsafetypro.com The PEC is an estimation of the concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur. chemsafetypro.comenv.go.jpwikipedia.org A PEC/PNEC ratio of less than 1 generally indicates a low environmental risk. csic.eschemsafetypro.com
For this compound, the PNEC has been calculated using the most sensitive ecotoxicity data from aquatic bioindicators, in line with REACH directives. csic.es An assessment factor is applied to the lowest EC50 value to derive the PNEC. csic.es Based on these calculations, the maximum allowable concentration for this compound in the environment to maintain a PEC/PNEC ratio of 1 or lower has been estimated to be 0.151 mg/L. csic.esnih.govresearchgate.net
| Compound | Maximum Allowable Value (mg/L) | Reference |
|---|---|---|
| Levulinic acid | 1.093 | csic.esnih.govresearchgate.net |
| Methyl levulinate | 2.761 | csic.esnih.govresearchgate.net |
| Ethyl levulinate | 0.982 | csic.esnih.govresearchgate.net |
| This compound | 0.151 | csic.esnih.govresearchgate.net |
Derivatives and Further Chemical Transformations of Butyl Levulinate
Conversion to Gamma-Valerolactone (B192634) (GVL)
One of the most significant applications of butyl levulinate is its conversion to gamma-valerolactone (GVL), a highly promising green solvent, fuel additive, and chemical intermediate. researchgate.netmdpi.com This transformation is typically achieved through catalytic hydrogenation, which involves both hydrogenation and a subsequent intramolecular cyclization.
Hydrogenation and Cyclization Reactions
The conversion of this compound to GVL is a two-step process that begins with the hydrogenation of the ketone group on the this compound molecule to form butyl 4-hydroxypentanoate (B1260314) as an intermediate. mdpi.comrsc.org This is immediately followed by an intramolecular cyclization (lactonization) reaction, which releases butanol and forms the stable five-membered ring structure of GVL. rsc.org
This process can be accomplished through several catalytic routes:
Molecular Hydrogen: This is the most common approach, often employing heterogeneous catalysts with noble metals like Ruthenium (Ru), Platinum (Pt), or Palladium (Pd) supported on carbon (e.g., Ru/C). mdpi.com Non-noble metal catalysts are also being explored. For instance, a sulfonated activated carbon-supported SnRuB bifunctional catalyst has been shown to achieve 99.2% conversion of this compound with 83.8% selectivity to GVL under optimal conditions. rsc.org
Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure gaseous hydrogen by using a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. acs.org This enhances the safety and sustainability of the process. acs.org Zirconium phosphate (B84403) catalysts have demonstrated high efficiency in CTH, achieving up to 98% conversion of this compound and a 96% yield of GVL at 210 °C using 2-propanol as the hydrogen source. acs.org
In Situ Hydrogen Generation: Formic acid, a co-product of biomass processing to levulinic acid, can be decomposed to produce hydrogen directly in the reaction mixture. rsc.orgacs.org Supported gold catalysts are effective in this process, facilitating the decomposition of formate (B1220265) esters (like butyl formate) to generate the hydrogen needed for the reduction of this compound. nih.gov
The reaction pathway is a tandem hydrogenation/cyclization cascade. researchgate.net The choice of catalyst is crucial, as it must efficiently facilitate both the initial reduction and the subsequent lactonization. rsc.org
Table 1: Selected Catalytic Systems for GVL Production from this compound
| Catalyst System | Hydrogen Source | Temperature (°C) | Conversion (%) | GVL Yield/Selectivity (%) |
|---|---|---|---|---|
| 20Sn1RuB/SAC | Molecular H₂ | 180 | 99.2 | 83.8 (Selectivity) |
| Zirconium Phosphate (ZrPO-1.00) | 2-Propanol (Isopropanol) | 210 | 98 | 96 (Yield) |
| Ru/C | Molecular H₂ | Variable | High | High |
| Supported Gold (Au) | Butyl Formate (in situ) | Variable | High | High |
Influence of Solvents on GVL Production Kinetics
The choice of solvent plays a critical role in the kinetics of GVL production from this compound. The solvent can affect the solubility of the reactants, including hydrogen, and influence the reaction rates. researchgate.netdiscovery.csiro.au
Studies have investigated the effect of different solvents on the hydrogenation of this compound over a Ru/C catalyst. Three reaction mixtures were compared: one with an excess of this compound (acting as the solvent), one with an excess of butanol, and one with an excess of GVL. researchgate.netdiscovery.csiro.au Research indicates that using GVL as the solvent results in the best performance. researchgate.netdiscovery.csiro.au This is partly because the solubility of hydrogen is higher in GVL compared to other solvents like butanol. researchgate.net Furthermore, conducting the reaction in GVL allows for higher operating temperatures due to the favorable vapor pressures of the chemicals involved. researchgate.net
In a different approach focusing on the alcoholysis of fructose (B13574) to produce this compound, the use of GVL as a co-solvent with butanol was found to be beneficial. A mixture of butanol/GVL (70/30 wt%) improved both the conversion and dissolution aspects of the reaction compared to using butanol alone or with water as a co-solvent. researchgate.netunipi.it Adding water as a co-solvent was found to decrease the yield of this compound. researchgate.net
Synthesis of Polymers, Pharmaceuticals, and Industrial Solvents
This compound's versatile structure makes it a valuable intermediate for synthesizing a range of other chemicals. atamanchemicals.comnih.gov
Polymers: Alkyl levulinates, including this compound, are identified as precursors for polymers and resins. frontiersin.orgresearchgate.net
Pharmaceuticals: The compound is explored as a precursor for synthesizing active pharmaceutical ingredients (APIs). chemicalbull.com Its utility as an intermediate is noted in the pharmaceutical industry. atamanchemicals.comnih.gov
Industrial Solvents: this compound itself is considered a green, bio-based solvent with high solvency power. atamanchemicals.comtransfurans.bebrenntag.com It can be used to replace more hazardous petrochemical-based solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dichloromethane (B109758) (DCM). transfurans.bebrenntag.com Its applications include use in industrial cleaning solutions, paints, and coatings. transfurans.bebrenntag.com
Production of Other Esters, Alcohols, and Acids
This compound can be chemically transformed to produce a variety of other useful compounds. atamanchemicals.com
Other Esters (Transesterification): this compound can undergo transesterification to produce other alkyl levulinates. For example, the transesterification of methyl levulinate with 1-butanol (B46404) using montmorillonite (B579905) K10 as a catalyst yields this compound. rsc.org This demonstrates the reversibility and utility of this reaction to create a library of different levulinate esters.
Alcohols: The reduction of the ester group in this compound can lead to the formation of corresponding alcohols.
Acids: Hydrolysis of the ester bond in this compound regenerates levulinic acid and butanol. atamanchemicals.com This reaction is fundamental to its synthesis via esterification but can also be used to recover the parent acid if needed. researchgate.netmdpi.com
Formation of Pyrrolidones
The ketone and ester functionalities in this compound allow for its conversion into nitrogen-containing heterocyclic compounds like pyrrolidones. This transformation is typically achieved through reductive amination. While specific studies detailing the direct conversion of this compound to pyrrolidones are less common than for levulinic acid, the underlying chemistry is analogous. The process involves reacting this compound with ammonia (B1221849) or a primary amine and a reducing agent. The ketone is first converted to an imine, which is then reduced and cyclizes to form the N-substituted pyrrolidone ring. This pathway provides access to a class of compounds with applications in solvents, polymers, and pharmaceuticals.
Development of Bio-surfactants and Flavoring Formulations
This compound's properties make it suitable for direct use and as a building block in consumer-focused applications.
Bio-surfactants: The synthesis of hydrophobic deep eutectic solvents (HDES) from cetyl trimethyl ammonium (B1175870) bromide (CTAB) and various acids has been explored for the production of n-butyl levulinate, highlighting the connection between surfactant chemistry and levulinate synthesis. researchgate.net While direct use as a bio-surfactant is not extensively documented, its amphiphilic nature suggests potential as a precursor for developing new surfactant molecules.
Flavoring Formulations: this compound is widely used as a flavoring agent in the food and beverage industry due to its pleasant, sweet, and fruity aroma. atamanchemicals.comcymitquimica.comdemonchyaromatics.com It is used in compositions for imitation butter, rum, and various fruit flavors like melon, banana, and cherry. atamanchemicals.comdemonchyaromatics.comthegoodscentscompany.com It can also be used for savory applications, contributing smoky notes. demonchyaromatics.comthegoodscentscompany.com
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for butyl levulinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is commonly synthesized via acid-catalyzed esterification of levulinic acid with n-butanol or alcoholysis of biomass-derived intermediates like 5-(hydroxymethyl)furfural (HMF). Key variables include catalyst type (e.g., H₂SO₄, Fe₂(SO₄)₃), temperature (typically 70–190°C), and molar ratios of reactants. For reproducibility, document solvent selection (e.g., solvent-free vs. aqueous systems) and catalyst loading. Characterization via GC-MS, NMR, and FTIR ensures verification of ester formation and purity .
Q. How can researchers validate the identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.
- Gas chromatography (GC) with flame ionization detection (FID) to quantify purity.
- FTIR spectroscopy to detect functional groups (e.g., ester carbonyl at ~1740 cm⁻¹).
Cross-reference retention times and spectral data with literature or commercial standards. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) .
Q. What are the key challenges in scaling up this compound synthesis from laboratory to pilot plant?
- Methodological Answer : Challenges include catalyst recovery, energy-intensive distillation for product separation, and byproduct formation (e.g., humins). To address these, design experiments comparing batch vs. continuous-flow reactors, test heterogeneous catalysts (e.g., sulfonated carbon), and optimize solvent recycling protocols. Kinetic modeling can predict scalability limits under varying temperatures and pressures .
Advanced Research Questions
Q. How can kinetic models resolve contradictions in reported catalytic efficiencies for this compound production?
- Methodological Answer : Discrepancies often arise from differences in catalyst accessibility, solvent effects, or incomplete mass transfer. Conduct systematic kinetic studies:
- Vary catalyst concentration (0.5–5 wt%) and temperature (70–200°C) to generate rate data.
- Fit data to Langmuir-Hinshelwood or Eley-Rideal models to identify rate-limiting steps.
- Use Arrhenius plots to compare activation energies across studies. Validate models via in-situ spectroscopic techniques (e.g., FTIR monitoring) .
Q. What computational methods are effective in predicting this compound’s reactivity in solvent systems?
- Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways, focusing on:
- Solvent-catalyst interactions (e.g., solvation effects on proton transfer in acid-catalyzed esterification).
- Transition-state energies for side reactions (e.g., HMF degradation).
Pair computational results with experimental kinetic data to refine molecular dynamics (MD) simulations. Tools like Gaussian or VASP are standard for such analyses .
Q. How do structural modifications of this compound impact its performance as a fuel additive or green solvent?
- Methodological Answer : Design derivatives (e.g., branched esters, fluorinated analogs) and assess properties:
- Cold flow properties : Measure cloud/pour points using ASTM D2500/D97.
- Miscibility with hydrocarbons : Perform phase diagrams in diesel/kerosene blends.
- Combustion efficiency : Use bomb calorimetry and emission profiling (CO, NOₓ). Compare results to ethyl levulinate to contextualize structure-property relationships .
Q. What statistical approaches are optimal for analyzing multivariate data in this compound process optimization?
- Methodological Answer : Employ design of experiments (DoE) frameworks like response surface methodology (RSM) or Box-Behnken designs. Variables include temperature, catalyst loading, and reaction time. Use ANOVA to identify significant factors and interactions. For non-linear systems, machine learning models (e.g., artificial neural networks) can predict optimal conditions beyond traditional linear regression .
Methodological Guidelines
- Experimental Reproducibility : Document catalyst synthesis protocols (e.g., calcination temperatures for solid acids) and raw material sources (e.g., levulinic acid purity ≥98%) .
- Data Contradictions : Cross-validate unexpected results via triplicate trials and independent characterization (e.g., NMR by a second lab) .
- Literature Gaps : Prioritize understudied areas, such as enzymatic esterification or lifecycle assessments of this compound production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
